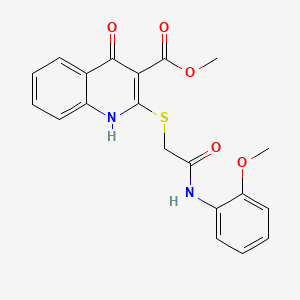

Methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H18N2O5S and its molecular weight is 398.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of action

The compound contains a methoxyphenyl group, which is often involved in interactions with various proteins and enzymes in the body. Without specific studies, it’s hard to identify the exact targets of this compound .

Mode of action

The compound has an amino group, which could potentially interact with its targets through various types of bonding, including hydrogen bonding and ionic interactions .

Biochemical pathways

The compound might be involved in various biochemical pathways due to its complex structure, but without specific studies, it’s hard to say which pathways are affected .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, charge, and the presence of functional groups. For instance, the methoxy group might enhance its lipophilicity, potentially affecting its absorption and distribution .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the stability of the compound might be affected by the pH due to the presence of the amino group .

生物活性

Methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article delves into its biological activity, including antibacterial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

Molecular Formula: C19H20N2O5S

Molar Mass: 388.44 g/mol

CAS Number: 385377-07-1

The compound features a quinoline core linked to a methoxyphenyl group through a thioether bridge. This unique structure is believed to contribute to its biological activities.

Antibacterial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various strains .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound A | E. coli | 0.004 | 0.008 |

| Compound B | S. aureus | 0.01 | 0.02 |

| Compound C | P. aeruginosa | 0.03 | 0.06 |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies indicated that the compound inhibits the proliferation of MCF-7 breast cancer cells significantly. The cell viability was assessed using the MTT assay, revealing that the compound's effectiveness increases with concentration .

Table 2: Anticancer Activity Against MCF-7 Cell Line

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Antioxidant Activity

The antioxidant properties of this compound have also been studied. It was found to reduce reactive oxygen species (ROS) levels significantly in cellular models, suggesting its potential role in mitigating oxidative stress .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition: The thioether moiety may facilitate interactions with enzymes involved in bacterial and cancer cell metabolism.

- Cellular Uptake: The methoxyphenyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

- Reactive Oxygen Species Scavenging: The presence of the quinoline structure may contribute to the scavenging of free radicals.

Case Studies

A notable case study involved the evaluation of this compound's effects on inflammatory conditions where its ability to inhibit myeloperoxidase (MPO), an enzyme linked to inflammation, was highlighted . This suggests that compounds with similar structures could be developed as therapeutic agents for inflammatory diseases.

科学研究应用

Structure and Composition

This compound belongs to the class of quinoline derivatives, characterized by a complex structure that includes a methoxyphenyl group and a thioether moiety. Its molecular formula is C19H20N2O5S with a molecular weight of approximately 388.4 g/mol .

Anticancer Activity

Recent studies have demonstrated that methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits promising anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Breast Cancer

A notable study investigated the effects of this compound on breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study utilized various assays to confirm these effects, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

Another area of application is in antimicrobial research. The compound has shown activity against several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Study: Bacterial Inhibition

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as a basis for developing new antibiotics .

Anti-inflammatory Effects

Research has also indicated anti-inflammatory properties associated with this compound. Inflammation is a key factor in various chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Case Study: Inflammatory Models

In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation and improved clinical outcomes. These effects are thought to be mediated through the inhibition of pro-inflammatory cytokines .

Data Table: Summary of Applications

化学反应分析

Alkylation Reactions

The thioether group may undergo S-alkylation under basic conditions, analogous to methylation studies in quinoline derivatives:

-

Conditions : Alkylation with CH₃I in DMF using triethylamine as a base yields near-quantitative products, but stronger bases (e.g., NaH) are required for subsequent alkylations .

-

Mechanism : Proceeds via an SN2 pathway , with solvent polarity influencing reaction rates .

Table 1: Alkylation Conditions

| Base | Solvent | Yield | Key Observations |

|---|---|---|---|

| Triethylamine | DMF | >80% | Exclusive S-methylation |

| NaH/K₂CO₃ | DMF | 3–99% | Mixtures of O- and N-methylated products |

Hydrolysis of the Ester Group

The methyl ester at position 3 undergoes hydrolysis to yield the carboxylic acid:

-

Method : Treatment with thiourea and anhydrous K₂CO₃ in ethanol, followed by neutralization with acetic acid .

-

Product : 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (yield: ~63%) .

Reactivity of the Quinoline Core

The 4-oxo group enables cyclization or condensation reactions :

-

Hydrazine cyclization : Reaction with hydrazine hydrate in ethanol forms pyrazolidinone derivatives, as observed in similar quinoline systems .

-

Acetylation : Potential reactivity with acylating agents (e.g., acetic anhydride) to modify the amino group, though specifics require further study .

Biological Context

While not directly studied, structural similarity to immunoproteasome inhibitors (e.g., compound 32 in Table 7 ) suggests potential applications in medicinal chemistry, particularly for targeting β1i/β5i subunits .

Structural Analysis

Key Functional Groups :

-

Thioether (S-) : At position 2, enabling alkylation.

-

Amino group (NH) : At position 2 of the ethyl chain, susceptible to acylation or deprotonation.

-

4-oxo group (C=O) : Facilitates cyclization or condensation.

-

Methyl ester (COOMe) : Hydrolyzable to the carboxylic acid.

Table 2: Functional Group Reactivity

| Group | Reaction Type | Expected Products |

|---|---|---|

| Thioether | Alkylation | S-alkylated derivatives |

| Amino | Acylation | Amide derivatives |

| 4-oxo | Cyclization | Heterocyclic derivatives |

| Methyl ester | Hydrolysis | Carboxylic acid |

Analytical Characterization

Structural confirmation typically involves:

属性

IUPAC Name |

methyl 2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-26-15-10-6-5-9-14(15)21-16(23)11-28-19-17(20(25)27-2)18(24)12-7-3-4-8-13(12)22-19/h3-10H,11H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBBLWVIIJJTHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。